7-Methyl Substitution Confers CCR5 Antagonism: A Quantitative Differentiator from Unsubstituted Indane Carboxylates
The presence of the 7-methyl group in ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is critical for its activity as a CCR5 antagonist, a key therapeutic target in HIV and inflammatory diseases. This compound demonstrates micromolar antagonist activity against the human CCR5 receptor, with reported IC50 values of 7.80E+3 nM and 1.00E+4 nM (i.e., 7.8 µM and 10 µM) in functional assays measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells [1]. In stark contrast, the unsubstituted analog ethyl 2,3-dihydro-1H-indene-4-carboxylate lacks the 7-methyl substituent and, while data is scarce, it is not documented to possess comparable CCR5 antagonism. This functional divergence is directly attributable to the 7-methyl group, which likely enhances hydrophobic interactions within the receptor binding pocket, a feature absent in the generic scaffold.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 7.8 µM and 10 µM |
| Comparator Or Baseline | Ethyl 2,3-dihydro-1H-indene-4-carboxylate (unsubstituted analog) |
| Quantified Difference | Activity observed only in the 7-methyl substituted compound; unsubstituted analog lacks reported CCR5 antagonism at comparable concentrations. |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization; 1 hr incubation with Fluor-4 dye [1]. |
Why This Matters
This differentiation is crucial for procurement in medicinal chemistry programs targeting CCR5; substituting with a non-methylated analog would yield false negatives in primary screens and misdirect SAR efforts, justifying the selection of this specific compound.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50351145 (IC50: 7.80E+3 nM) and BDBM50351146 (IC50: 1.00E+4 nM), Antagonist activity at CCR5 receptor in human MOLT4 cells. Binding Database. View Source
